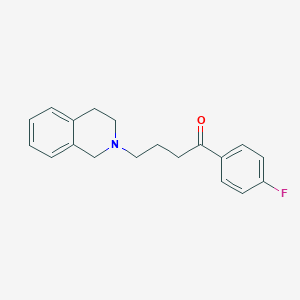
4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one
Übersicht
Beschreibung
4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one, also known as DIBU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one acts as a competitive inhibitor of DAT, meaning that it binds to the transporter's active site and prevents dopamine from being transported into the presynaptic neuron. This results in an increase in dopamine levels in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
Studies have shown that this compound can enhance locomotor activity and induce hyperactivity in animal models. It has also been shown to increase extracellular dopamine levels in the striatum, a brain region involved in motor control and reward processing. Additionally, this compound has been found to have a low potential for abuse and addiction, making it a promising candidate for developing new treatments for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one in lab experiments is its high affinity for DAT, which allows for precise manipulation of dopamine levels in the brain. However, one limitation is that its effects on other neurotransmitter systems are not well understood, which may complicate interpretation of results.
Zukünftige Richtungen
There are many potential future directions for research on 4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one. One area of interest is its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and ADHD. Additionally, further studies are needed to fully understand its effects on other neurotransmitter systems and its potential for interactions with other drugs. Finally, the development of new ligands with improved properties could lead to even more precise manipulation of dopamine levels in the brain.
Wissenschaftliche Forschungsanwendungen
4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-fluorophenyl)butan-1-one has been primarily used in research as a ligand for the dopamine transporter (DAT). DAT is a protein that regulates dopamine levels in the brain and is a target for drugs used to treat neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). This compound has been shown to bind to DAT with high affinity, making it a useful tool for studying the transporter's function.
Eigenschaften
Molekularformel |
C19H20FNO |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C19H20FNO/c20-18-9-7-16(8-10-18)19(22)6-3-12-21-13-11-15-4-1-2-5-17(15)14-21/h1-2,4-5,7-10H,3,6,11-14H2 |
InChI-Schlüssel |
NMALCZJKSYZTRE-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)CCCC(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)CCCC(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-Fluorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295074.png)

![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)

![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)




![(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide](/img/structure/B295109.png)
![2-[Benzyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295110.png)
![2-[Benzyl(methyl)amino]ethyl 2-iodobenzoate](/img/structure/B295112.png)
